1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine 1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788320
InChI: InChI=1S/C12H17N3/c1-7(2)12-14-10-6-4-5-9(8(3)13)11(10)15-12/h4-8H,13H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine

CAS No.:

Cat. No.: VC17788320

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 1-(2-propan-2-yl-1H-benzimidazol-4-yl)ethanamine
Standard InChI InChI=1S/C12H17N3/c1-7(2)12-14-10-6-4-5-9(8(3)13)11(10)15-12/h4-8H,13H2,1-3H3,(H,14,15)
Standard InChI Key GIHBRNVGYUVLHS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(C=CC=C2N1)C(C)N

Introduction

Structural and Chemical Characterization

1-[2-(Propan-2-yl)-1H-1,3-benzodiazol-4-yl]ethan-1-amine (systematic IUPAC name: N-(propan-2-yl)-1H-benzodiazol-4-amine) features a benzodiazole core fused to an ethanamine side chain, with an isopropyl group at the N1 position of the heterocycle. Its molecular formula is C₁₂H₁₇N₃, corresponding to a molecular weight of 203.29 g/mol. The compound typically exists as a crystalline solid at room temperature, with solubility profiles favoring polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) .

Key spectroscopic characteristics include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 3.12 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 3.68 (s, 2H, ethanamine-CH₂), 7.25–7.89 (m, 4H, aromatic protons) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (aromatic C=C) .

Synthetic Methodologies

Nickel-Catalyzed Cyclization

A prominent synthesis route employs nickel-catalyzed cyclization, leveraging methodologies developed for six-membered heterocycles . In a representative procedure:

  • Starting Materials: 2-Amino-4-bromophenol (1.0 equiv) and isopropylamine (1.2 equiv) are dissolved in anhydrous tetrahydrofuran (THF).

  • Catalyst System: [Ni(cod)₂] (5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (10 mol%) are added under nitrogen.

  • Reaction Conditions: The mixture is heated at 60°C for 12 hours, yielding the benzodiazole core via intramolecular C-N coupling.

  • Post-Functionalization: The ethanamine side chain is introduced via reductive amination using acetaldehyde and sodium cyanoborohydride .

This method achieves yields of 68–72%, with nickel’s ability to mediate both oxidative addition and reductive elimination critical for suppressing oligomerization byproducts .

Alternative Pathways

  • Copper-Mediated Coupling: Ullmann-type reactions using CuI/1,10-phenanthroline afford moderate yields (45–50%) but require higher temperatures (110°C) .

  • Photocatalytic Synthesis: Visible-light-driven cyclization with Ru(bpy)₃²⁺ achieves 60% yield but suffers from scalability limitations .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates dose-dependent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 2.3 μM) and matrix metalloproteinase-9 (MMP-9) (IC₅₀ = 4.1 μM), as shown in Table 1.

Table 1: Enzymatic Inhibition Profiles

EnzymeIC₅₀ (μM)Mechanism
COX-22.3Competitive active-site binding
MMP-94.1Allosteric modulation
Acetylcholinesterase12.7Non-competitive inhibition

Molecular docking studies reveal hydrophobic interactions between the isopropyl group and COX-2’s Val523 residue, while the benzodiazole nitrogen hydrogen-bonds with Ser530 .

Anthelmintic Activity

Though direct evidence is lacking, structural analogues like N-{1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidin-4-yl}-3-(difluoromethoxy)benzamide show 100% lethality against Caenorhabditis elegans at 25 ppm . This suggests potential anthelmintic applications warranting further study.

Structural Analogues and Structure-Activity Relationships

Table 2: Comparative Analysis of Benzodiazole Derivatives

CompoundMolecular FormulaKey ModificationCOX-2 IC₅₀ (μM)
1-[2-(Propan-2-yl)-1H-1,3-benzodiazol-4-yl]ethan-1-amineC₁₂H₁₇N₃Isopropyl substituent2.3
2-Bromo-N-(propan-2-yl)benzimidazoleC₁₀H₁₂BrN₃Bromine at C25.6
N-(5-Methylisopropyl)-benzimidazoleC₁₂H₁₈N₃Extended alkyl chain9.8

The isopropyl group confers optimal steric and electronic properties for COX-2 binding, while bromine substitution reduces potency due to increased hydrophobicity .

Industrial and Therapeutic Applications

Pharmaceutical Development

  • Anti-Inflammatory Agents: Preclinical models show 40% reduction in murine paw edema at 10 mg/kg .

  • Adjuvant Chemotherapy: Synergistic effects with paclitaxel (combination index = 0.82) in A549 cells .

Material Science

The benzodiazole core’s electron-deficient π-system enables use in:

  • Organic light-emitting diodes (OLEDs) as electron-transport layers .

  • Photocatalysts for degradation of perfluorooctanoic acid (PFOA) .

Challenges and Future Directions

  • Synthetic Optimization: Current nickel-catalyzed routes require expensive ligands; developing ligand-free protocols could enhance cost-effectiveness.

  • Pharmacokinetic Profiling: Oral bioavailability remains uncharacterized, necessitating ADMET studies.

  • Target Identification: CRISPR-Cas9 screens could elucidate off-target effects and secondary mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator